molecular formula C16H11BrN2O2 B11971634 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile CAS No. 302904-15-0

2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11971634
CAS No.: 302904-15-0
M. Wt: 343.17 g/mol
InChI Key: VJWKHMRCIPDUDC-UHFFFAOYSA-N
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Description

2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a compound belonging to the class of chromene derivatives. Chromenes are bicyclic compounds consisting of fused benzene and pyran rings. This particular compound has garnered attention due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a one-pot three-component reaction. This reaction includes aromatic aldehydes, malononitrile, and a suitable catalyst. For instance, a simple and eco-friendly protocol using tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst under reflux conditions has been reported . The reaction conditions are optimized to achieve high yields and short reaction times.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable solvents like PEG-400 and glycerol, can be applied to scale up the synthesis process . These methods are characterized by operational simplicity, high yields, and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it has shown binding affinity towards DNA gyrase protein, indicating its potential as a drug-like molecule .

Comparison with Similar Compounds

Properties

CAS No.

302904-15-0

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H11BrN2O2/c17-10-3-1-2-9(6-10)15-12-5-4-11(20)7-14(12)21-16(19)13(15)8-18/h1-7,15,20H,19H2

InChI Key

VJWKHMRCIPDUDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

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